molecular formula C14H14N2O2S B1653141 2-[(2-Nitro-1-phenylethyl)thio]aniline CAS No. 176261-33-9

2-[(2-Nitro-1-phenylethyl)thio]aniline

Cat. No.: B1653141
CAS No.: 176261-33-9
M. Wt: 274.34 g/mol
InChI Key: DWNNEKXCXZHDQF-UHFFFAOYSA-N
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Description

2-[(2-Nitro-1-phenylethyl)thio]aniline (CID 2732206) is a synthetic organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . This molecule is characterized as an organosulfur compound, a class of chemicals known for containing one or more sulfur atoms . Its structure features a 2-nitro-1-phenylethyl group linked to a 2-aminophenyl group via a thioether bridge . The presence of multiple functional groups, including the aromatic amine, the thioether, and the nitro group, makes this compound a versatile intermediate or building block in chemical synthesis. Researchers can leverage these functional groups for further derivatization; for instance, the aromatic amine can be diazotized or acylated, while the nitro group can be reduced to an amine, serving as a precursor for more complex molecules . Compounds with structurally similar N-(2-phenylethyl)nitroaniline motifs have been investigated as precursors to sustained nitric oxide (NO)-releasing materials, which are of significant interest in cardiovascular and materials science research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

176261-33-9

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

2-(2-nitro-1-phenylethyl)sulfanylaniline

InChI

InChI=1S/C14H14N2O2S/c15-12-8-4-5-9-13(12)19-14(10-16(17)18)11-6-2-1-3-7-11/h1-9,14H,10,15H2

InChI Key

DWNNEKXCXZHDQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) pKa (Predicted) Notable Properties
2-[(2-Nitro-1-phenylethyl)thio]aniline -NH₂, -S-CH₂-C₆H₄-NO₂ C₁₄H₁₄N₂O₂S 298.34 ~2.5–3.5* High reactivity due to nitro and thio groups
N-(2-Nitrophenyl)thiophene-2-carboxamide -CONH-C₆H₃(NO₂), thiophene ring C₁₁H₈N₂O₃S 260.26 N/A Dihedral angles: 8.5–13.5°; C–H⋯O/S interactions
2-[(4-Chlorophenyl)thio]aniline -NH₂, -S-C₆H₄Cl C₁₂H₁₀ClNS 243.73 ~3.5 Industrial use; electron-withdrawing Cl substituent
2-((2,4-Dimethylphenyl)thio)aniline -NH₂, -S-C₆H₃(CH₃)₂ C₁₄H₁₅NS 229.34 3.12 Higher solubility in organic solvents
N-(2-(Thiophen-2-yl)ethyl)aniline -NH₂, -CH₂CH₂-C₄H₃S C₁₂H₁₃NS 203.31 N/A Thiophene-ethyl linker; potential bioactivity

Notes:

  • *Predicted pKa for the target compound is estimated based on nitro group acidity trends.
  • Dihedral angles in N-(2-nitrophenyl)thiophene-2-carboxamide indicate moderate planarity, influencing crystal packing and solubility .

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with a chloro-nitro intermediate, such as 2-chloro-1-phenylethylnitrobenzene, where the chlorine atom at the benzylic position undergoes nucleophilic attack by a thiolate anion. The thiolate, generated in situ from 2-aminothiophenol and a base (e.g., potassium carbonate), facilitates the formation of the thioether bond. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, promoting efficient substitution.

Thioether Formation via Alkylation of Thiols

Alternative routes employ alkylation of pre-formed thiols with nitro-containing alkyl halides. This method circumvents the need for halogenated nitro precursors, instead utilizing nitroalkyl bromides or iodides as electrophiles.

Substrate Preparation and Reactivity

Nitroalkyl halides, such as 2-nitro-1-phenylethyl bromide, are synthesized via nitration of styrene derivatives followed by bromination. The thiol component, 2-aminothiophenol, is prepared through reduction of corresponding disulfides or direct thiolation of aniline derivatives.

Reaction Parameters and Challenges

  • Solvent Choice : Methanol or isopropanol is used to solubilize both reactants while minimizing side reactions like oxidation of the thiol to disulfide.
  • Base Selection : Triethylamine or sodium hydride effectively deprotonates the thiol, generating the reactive thiolate ion.
  • Side Reactions : Competing elimination (e.g., formation of nitroalkenes) is suppressed by maintaining reaction temperatures below 60°C.

A typical protocol involves dropwise addition of 2-nitro-1-phenylethyl bromide (1.0 equiv) to a stirred solution of 2-aminothiophenol (1.1 equiv) and triethylamine (1.5 equiv) in methanol at 0°C. After warming to room temperature and stirring for 24 hours, the product is extracted with dichloromethane and purified via silica gel chromatography, achieving yields of 55–62%.

Reductive Amination and Nitro Group Introduction

While less common, reductive amination offers a pathway to install the amine functionality post-thioether formation. This method is advantageous when nitro group stability under reaction conditions is a concern.

Sequential Functionalization

  • Step 1 : Thioether formation between 2-mercaptoaniline and 2-nitro-1-phenylethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
  • Step 2 : Oxidation of the alcohol to the nitro group using nitric acid or nitrogen dioxide gas.

This two-step approach avoids exposing the nitro group to harsh alkylation conditions, though overall yields are modest (40–50%) due to competing oxidation side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 2-Chloro-1-phenylethylnitrobenzene 68–75 90–95 High regioselectivity; scalable Requires halogenated precursors
Alkylation of Thiols 2-Nitro-1-phenylethyl bromide 55–62 85–90 Avoids halogenated intermediates Sensitive to elimination side reactions
Reductive Amination 2-Mercaptoaniline 40–50 80–85 Nitro group introduced late-stage Multi-step; moderate yields

Mechanistic Insights and Side Reactions

Nitro Group Stability

The nitro group’s electron-withdrawing nature accelerates nucleophilic substitution but poses risks of reduction under reductive conditions. Catalytic hydrogenation or metal-mediated reductions must be avoided unless deliberately employed in late-stage modifications.

Competing Elimination Pathways

In alkylation routes, β-hydrogen elimination can generate nitroalkenes, particularly at elevated temperatures. This is mitigated by using bulky bases (e.g., potassium tert-butoxide) or low-temperature protocols.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(2-Nitro-1-phenylethyl)thio]aniline?

  • Methodological Answer: The synthesis involves two key steps: (1) thioether formation between 2-mercaptoaniline and a nitro-substituted phenylethyl halide (e.g., 2-nitro-1-phenylethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), and (2) nitro group retention or reduction , depending on the target intermediate. For example, hydrazine hydrate with Raney nickel can selectively reduce interfering nitro groups while preserving the thioether bond . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodological Answer:
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.8 ppm for aniline), thioether-linked CH₂ groups (δ 3.0–4.0 ppm), and nitro-group proximity shifts.
  • FTIR : Confirm S-C (600–700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅N₂O₂S) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Methodological Answer:
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility tests should use UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic π→π* transitions) .
  • Stability : Degrades under prolonged light exposure; store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor via TLC or HPLC for decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thioether formation in this compound?

  • Methodological Answer: The reaction likely proceeds via an SN2 mechanism , where the thiolate anion (from 2-mercaptoaniline) attacks the benzylic carbon of 2-nitro-1-phenylethyl bromide. Computational studies (DFT) can model transition states to confirm steric/electronic effects of the nitro group on reaction kinetics . Contrast with radical pathways (e.g., AIBN-initiated) for alternative selectivity .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer:
  • SAR Studies : Replace the nitro group with halogens (Cl, F) or methyl groups to assess antimicrobial potency (e.g., against S. aureus via broth microdilution assays).
  • Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) to evaluate thioether-mediated reversible binding. Compare with analogs from (e.g., methylthio vs. ethylthio derivatives) .

Q. How can contradictions in reported biological data for thioaniline derivatives be resolved?

  • Methodological Answer:
  • Assay Standardization : Control for variables like bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%), and incubation time.
  • Purity Validation : Use HPLC-MS to rule out impurities (>95% purity threshold). Cross-reference with ’s activity table, where methylthio analogs showed lower activity than isopropylthio derivatives .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the nitro group’s electron-withdrawing effects.
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energies (MM/PBSA) .

Q. How can reaction conditions be optimized for gram-scale synthesis?

  • Methodological Answer:
  • Catalyst Screening : Test Pd/C vs. Raney nickel for nitro reduction efficiency.
  • Solvent Optimization : Replace DMF with acetone to simplify post-reaction purification.
  • Yield Monitoring : Use in-line FTIR to track reaction progression. achieved 36% yield in a scaled-up perfluoroalkylation reaction, suggesting similar protocols apply .

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